Erythrartine

Descripción general

Descripción

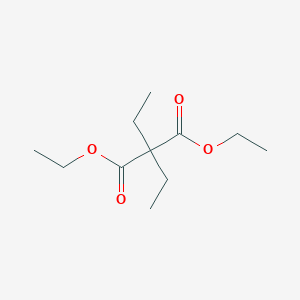

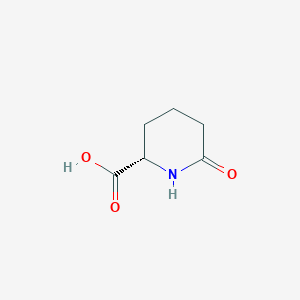

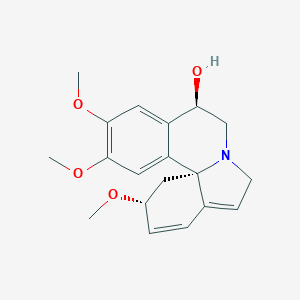

Erythrartine is a natural product found in the barks of Erythrina variegata Linn . It is an alkaloid with the molecular formula C19H23NO4 .

Synthesis Analysis

Erythrartine is a chemical analogue of erythrinan alkaloids that have been previously described to promote anxiolytic and/or anticonvulsant effects . The synthesis of erythrartine involves complex chemical reactions, including chiral base desymmetrisation of a meso-imide, N-acyliminium addition, retro-Diels–Alder cycloaddition, and radical cyclisation .

Molecular Structure Analysis

The molecular structure of erythrartine consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI string representation of erythrartine is InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16 (21)14-8-17 (23-2)18 (24-3)9-15 (14)19 (12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 .

Physical And Chemical Properties Analysis

Erythrartine is a powder with a molecular weight of 329.4 g/mol . More detailed physical and chemical properties are not available in the current literature.

Aplicaciones Científicas De Investigación

Anticonvulsant Effects

Specific Scientific Field

Neuropharmacology and epilepsy research.

Summary

Erythrartine, an alkaloid derived from Erythrina verna, has been investigated for its anticonvulsant properties. While other erythrinian alkaloids like erythravine and 11α-hydroxy-erythravine have been studied for their anxiolytic effects, erythrartine’s anticonvulsant potential remained unexplored until recently .

Experimental Procedures

Researchers conducted experiments using different concentrations of erythrartine injected intracerebroventricularly into rats. These rats were then subjected to seizures induced by various chemoconvulsants, including pilocarpine, kainic acid, pentylenetetrazol, and picrotoxin. Additionally, the rotarod test was performed to assess erythrartine’s impact on animal motor coordination.

Results

The study revealed that erythrartine effectively prevented seizures induced by all tested chemoconvulsants without affecting locomotor performance or causing sedation in animals. This finding validates the ethnopharmacological significance of E. verna and highlights erythrartine as another erythrinian alkaloid with biotechnological and medicinal interest .

Radical Scavenging Properties

Specific Scientific Field

Natural product chemistry and antioxidant research.

Summary

Erythrartine, along with other erythrinian alkaloids, exhibits radical scavenging properties. For example, erysodine and 11α-hydroxyerysodine (related compounds) have demonstrated radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical .

Lack of Antibacterial Activity

Specific Scientific Field

Microbiology and antimicrobial research.

Summary

Erythrartine generally lacks antibacterial activity. Researchers have found that several new polymeric alkaloids derived from erythrinan alkaloids do not exhibit cytotoxicity against human cancer cell lines. However, some of these compounds show moderate aphicidal activity and weak to moderate acetylcholinesterase inhibition .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWCVLZNFFVFTR-AXHNFQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythrartine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)